molecular formula C20H23N3S B3125234 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 321848-33-3

1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B3125234
CAS No.: 321848-33-3
M. Wt: 337.5 g/mol
InChI Key: QWKVLFDZMMXCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a thienyl group

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound.

    Thienyl Group Introduction: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and organometallic reagents.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Final Coupling: The final step involves coupling the pyrazole-thienyl intermediate with the piperidine derivative under suitable conditions, often using a base and a solvent like DMF or DMSO.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization can form additional ring structures, depending on the functional groups present.

Common reagents include bases like sodium hydride, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Major products depend on the specific reaction conditions but can include various substituted derivatives and ring-expanded products.

Scientific Research Applications

1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: This compound can be used in studies investigating receptor binding and enzyme inhibition.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine include:

    1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]morpholine: Contains a morpholine ring, offering different electronic properties.

    1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperazine: Features a piperazine ring, which can affect its binding affinity and pharmacokinetics.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-15-4-6-16(7-5-15)14-23-10-8-17(9-11-23)18-13-19(22-21-18)20-3-2-12-24-20/h2-7,12-13,17H,8-11,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKVLFDZMMXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154788
Record name 1-[(4-Methylphenyl)methyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321848-33-3
Record name 1-[(4-Methylphenyl)methyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321848-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 3
Reactant of Route 3
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 4
Reactant of Route 4
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 5
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 6
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.